![molecular formula C17H16O3 B5848265 1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone is a chemical compound that has been widely used in scientific research. It is also known as ABPE and has a molecular formula of C16H16O3. ABPE is a ketone compound that has been synthesized using various methods. The compound has been used in various scientific research applications, including as a ligand for metal complexes, a precursor for the synthesis of other compounds, and as a tool for studying biological processes.
Mécanisme D'action
The mechanism of action of ABPE is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, resulting in changes in their structure and function. ABPE has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ABPE has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. ABPE has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, ABPE has been shown to have antitumor properties, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
ABPE has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Additionally, ABPE is stable and can be stored for long periods without degradation. However, one of the limitations is that the mechanism of action is not well understood, which makes it difficult to design experiments to study its effects. Additionally, ABPE may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on ABPE. One direction is to study the mechanism of action in more detail, which may shed light on its potential therapeutic applications. Another direction is to explore the use of ABPE in the development of new metal complexes for catalysis and other applications. Additionally, ABPE may be useful in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of ABPE has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-acetylbenzyl chloride with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction results in the formation of ABPE, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
ABPE has been used in various scientific research applications. One of the most common applications is as a ligand for metal complexes. ABPE forms stable complexes with metals such as palladium, platinum, and gold, which have been used in catalysis and other applications. ABPE has also been used as a precursor for the synthesis of other compounds such as 1-{2-[(4-bromobenzyl)oxy]phenyl}ethanone, which has been used in the synthesis of various other compounds.
Propriétés
IUPAC Name |
1-[4-[(2-acetylphenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12(18)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)13(2)19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCOHHPQBXSDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)
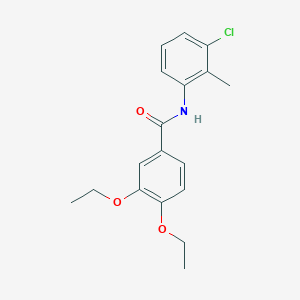
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
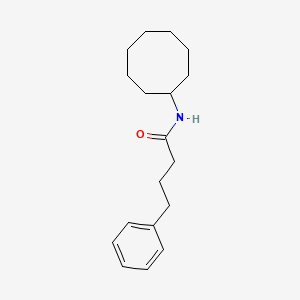
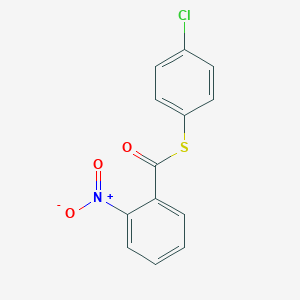
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)
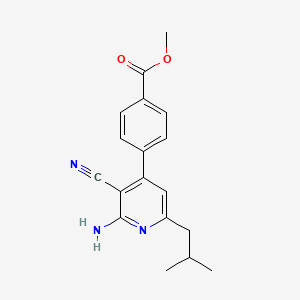
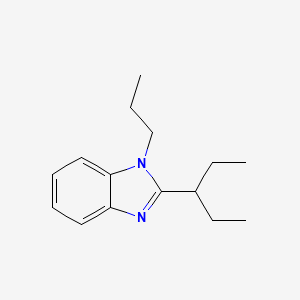
![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)
